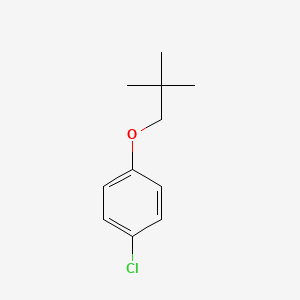
1-Chloro-4-(2,2-dimethylpropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2,2-dimethylpropoxy)benzene is an organic compound with the molecular formula C11H15ClO It is a derivative of benzene, where a chlorine atom is substituted at the first position and a 2,2-dimethylpropoxy group is substituted at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2,2-dimethylpropoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitrobenzene with 2,2-dimethylpropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(2,2-dimethylpropoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-(2,2-dimethylpropoxy)phenol.
Oxidation: The compound can be oxidized using reagents like potassium permanganate, resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into 1-chloro-4-(2,2-dimethylpropoxy)cyclohexane using hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Nucleophilic Substitution: 4-(2,2-dimethylpropoxy)phenol.
Oxidation: 4-(2,2-dimethylpropoxy)benzoic acid.
Reduction: 1-chloro-4-(2,2-dimethylpropoxy)cyclohexane.
Scientific Research Applications
1-Chloro-4-(2,2-dimethylpropoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-chloro-4-(2,2-dimethylpropoxy)benzene involves its interaction with specific molecular targets and pathways. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atom and the steric hindrance provided by the 2,2-dimethylpropoxy group.
Comparison with Similar Compounds
1-Chloro-4-(1,1-dimethylpropoxy)benzene: Similar in structure but with a different alkoxy group.
1-Chloro-4-(2,2-dimethylbutoxy)benzene: Another derivative with a longer alkoxy chain.
1-Chloro-4-(2,2-dimethylpentoxy)benzene: Features an even longer alkoxy chain.
Uniqueness: 1-Chloro-4-(2,2-dimethylpropoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the 2,2-dimethylpropoxy group provides steric hindrance, affecting the compound’s reactivity in various chemical reactions.
Properties
CAS No. |
2180-28-1 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-chloro-4-(2,2-dimethylpropoxy)benzene |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 |
InChI Key |
AHWFSQRFJJHPJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















